molecular formula C20H21Cl2NO4 B1666977 Biclofibrate CAS No. 54063-27-3

Biclofibrate

Katalognummer B1666977
CAS-Nummer: 54063-27-3
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: JAXUFJQVMKFWNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biclofibrate is a fibrate derivative with antilipidemic activity.

Wissenschaftliche Forschungsanwendungen

Biclofibrate's Role in Reducing Systemic Inflammation

Research demonstrates that biclofibrate, a peroxisome proliferator-activated receptor alpha agonist, significantly reduces systemic inflammation markers. This effect is independent of its influence on lipid and glucose metabolism, suggesting a direct action on inflammatory pathways, which can be crucial for cardiovascular disease prevention in high-risk patients (Belfort et al., 2010).

Therapeutic Effect in Neonates with Jaundice

Clofibrate has been shown to have a therapeutic effect on neonates with hyperbilirubinemia. It acts as a glucuronosyl transferase inducer, promoting the elimination of bilirubin, which is beneficial in managing neonatal jaundice (Mohammadzadeh et al., 2005).

Improvement of Drug Release Characteristics

Biclofibrate has been used in studies to enhance the release characteristics of poorly soluble drugs. Mesoporous silica-based dosage forms, for example, have been investigated to improve the absorption of such drugs, using biclofibrate as a model drug (Dressman et al., 2016).

Effect on Retinal Neurodegeneration in Diabetes

Fenofibric acid, an active metabolite of biclofibrate, has shown potential in preventing retinal neurodegeneration in diabetic mice models. This suggests that biclofibrate could play a role in neuroprotection and the management of diabetic retinopathy (Bogdanov et al., 2014).

Interaction with the Hepatic Acute Phase Response in Brain Injury

Biclofibrate's role in modulating the hepatic acute phase response following brain injury has been studied. Fenofibrate, a PPAR-α activator, exhibits anti-inflammatory effects and influences leukocyte recruitment to the injured brain, providing insight into its potential therapeutic application in neuroprotection (Losey et al., 2015).

Impact on Lipid and Glucose Levels in Hypercholesterolemic Mice

A study assessing the effects of biclofibrate and Schisandrae Fructus pulp on serum/hepatic lipid levels and liver function in mice demonstrated that biclofibrate effectively reduces triglycerides and cholesterol levels, suggesting its utility in treating hyperlipidemia (Zhu et al., 2015).

Role in Primary Biliary Cholangitis Treatment

Long-term treatment of primary biliary cholangitis with fenofibrate, in combination with ursodeoxycholic acid, has shown improvements in biochemical markers. This suggests biclofibrate's potential as adjunctive therapy in primary biliary cholangitis (Hegade et al., 2016).

Use in Pharmacokinetic Studies

Biclofibrate has been employed in pharmacokinetic studies to optimize drug delivery systems, particularly for drugs with poor water solubility. Its use helps in evaluating the efficiency of drug delivery systems in improving oral bioavailability (Bahloul et al., 2018).

Eigenschaften

CAS-Nummer

54063-27-3

Produktname

Biclofibrate

Molekularformel

C20H21Cl2NO4

Molekulargewicht

410.3 g/mol

IUPAC-Name

(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3

InChI-Schlüssel

JAXUFJQVMKFWNB-UHFFFAOYSA-N

SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Kanonische SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Biclofibrate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biclofibrate
Reactant of Route 2
Reactant of Route 2
Biclofibrate
Reactant of Route 3
Reactant of Route 3
Biclofibrate
Reactant of Route 4
Reactant of Route 4
Biclofibrate
Reactant of Route 5
Reactant of Route 5
Biclofibrate
Reactant of Route 6
Biclofibrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.